1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901245-78-1
VCID: VC7405672
InChI: InChI=1S/C24H18FN3/c1-15-6-9-17(10-7-15)23-21-14-26-22-11-8-16(2)12-20(22)24(21)28(27-23)19-5-3-4-18(25)13-19/h3-14H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=CC=C5)F
Molecular Formula: C24H18FN3
Molecular Weight: 367.427

1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901245-78-1

Cat. No.: VC7405672

Molecular Formula: C24H18FN3

Molecular Weight: 367.427

* For research use only. Not for human or veterinary use.

1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline - 901245-78-1

Specification

CAS No. 901245-78-1
Molecular Formula C24H18FN3
Molecular Weight 367.427
IUPAC Name 1-(3-fluorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C24H18FN3/c1-15-6-9-17(10-7-15)23-21-14-26-22-11-8-16(2)12-20(22)24(21)28(27-23)19-5-3-4-18(25)13-19/h3-14H,1-2H3
Standard InChI Key NLZARMMUIAYQLX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=CC=C5)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[4,3-c]quinoline backbone, a bicyclic system comprising a pyrazole ring fused to a quinoline moiety. Substitutions include:

  • A 3-fluorophenyl group at position 1, introducing electronegativity and steric bulk.

  • A 4-methylphenyl group at position 3, contributing hydrophobic character.

  • A methyl group at position 8, modulating electronic effects .

The molecular formula is C₂₄H₁₈FN₃, with a calculated molecular weight of 367.42 g/mol . Computational analyses predict a logP value of ~6.5, indicating high lipophilicity, which may influence membrane permeability and pharmacokinetics .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₁₈FN₃
Molecular Weight367.42 g/molCalculated
logP (Predicted)6.5 ± 0.3
Hydrogen Bond Acceptors3

Synthesis and Manufacturing

Synthetic Strategies

The synthesis typically involves multi-step cyclization reactions, leveraging precursors such as anthranilic acid derivatives and substituted pyrazoles. A common route includes:

  • Condensation: Anthranilic acid reacts with ketones or aldehydes under acidic conditions to form quinoline intermediates .

  • Cyclization: Lewis acids (e.g., ZnCl₂) catalyze pyrazole ring closure, with refluxing ethanol or dichloromethane as solvents .

  • Functionalization: Suzuki-Miyaura coupling introduces aryl groups at positions 1 and 3.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Source
CyclizationZnCl₂, EtOH, reflux, 12 h45–60
Fluorophenylation3-Fluorophenylboronic acid, Pd(PPh₃)₄70–85

Critical challenges include low regioselectivity during cyclization and purification difficulties due to the compound’s hydrophobicity .

Chemical Reactivity and Stability

Electrophilic Substitution

The electron-rich quinoline core undergoes electrophilic aromatic substitution at positions 5 and 6. Halogenation experiments with structural analogs show preferential bromination at C5 under mild conditions .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media cleaves the pyrazole ring, yielding quinoline-4-carboxylic acid derivatives .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline’s aromatic system to 1,2,3,4-tetrahydro derivatives, enhancing solubility.

Table 3: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Degradants
40°C/75% RH, 1 month<5None detected
0.1N HCl, 24 h15Demethylated byproduct

Biological Activities and Mechanistic Insights

Anti-inflammatory Activity

Structural relatives suppress COX-2 and iNOS in RAW 264.7 macrophages. Fluorine substitution enhances potency, with IC₅₀ values for NO inhibition ranging from 0.39–0.60 μM.

Table 4: Hypothesized Biological Profiles (Based on Analogs)

ActivityTargetPotency (IC₅₀)Source
AnticancerTopoisomerase IIα5–10 μM
Anti-inflammatoryiNOS0.39–0.60 μM

Challenges and Future Directions

Synthetic Optimization

Improving atom economy via one-pot multicomponent reactions could reduce step count. Catalytic asymmetric methods remain unexplored but may yield enantiopure variants for chiral target engagement .

Toxicity and Selectivity

Preliminary cytotoxicity assays on analogs reveal hepatocyte toxicity at >25 μM, necessitating structural tweaks to improve therapeutic indices. Introducing polar groups (e.g., -OH, -COOH) may mitigate off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator